3-Chloro-2-methylbenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-methyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRZFXRAAPUAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Importance of Halogenated Benzotrifluoride Scaffolds in Organic Synthesis
The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. beilstein-journals.orgsigmaaldrich.comyoutube.com Halogenated benzotrifluoride (B45747) scaffolds, in particular, are of immense interest to synthetic chemists for several key reasons. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group, which can significantly influence the reactivity of the aromatic ring. This electronic effect, combined with the steric bulk of the trifluoromethyl group and the halogen substituent, allows for precise control over reaction selectivity.
Furthermore, the presence of halogens, such as chlorine, provides a versatile handle for a wide array of chemical transformations. nih.gov These include nucleophilic aromatic substitution, cross-coupling reactions, and metallation, enabling the straightforward introduction of diverse functional groups. This synthetic flexibility is paramount in the construction of complex molecular architectures, particularly in the field of medicinal chemistry where the strategic placement of substituents is crucial for optimizing drug-target interactions. nih.govnih.gov The trifluoromethyl group itself is often associated with increased metabolic stability and enhanced bioavailability of drug candidates. tcichemicals.com
Research Trajectories for 3 Chloro 2 Methylbenzotrifluoride and Its Fluorinated Relatives
Routes to 3-Amino-2-methylbenzotrifluoride and its Precursors
A crucial intermediate in the synthesis of many derivatives is 3-amino-2-methylbenzotrifluoride. Various strategies have been developed to produce this compound, primarily involving nitration and subsequent reduction, or through catalytic processes.
Nitration and Reduction Strategies
A common and cost-effective method for preparing 3-amino-2-methylbenzotrifluoride begins with the nitration of benzotrifluoride (B45747). google.com This process involves treating benzotrifluoride with a mixture of concentrated nitric and sulfuric acids. google.comlibretexts.org The reaction is typically maintained at a controlled temperature, for instance between 0 and 40°C, to yield 3-nitrobenzotrifluoride (B1630513). google.com
Following the nitration, the next step is the introduction of a methyl group at the 2-position. This is achieved by reacting 3-nitrobenzotrifluoride with a trimethyl sulfoxonium halide, which results in the formation of 3-nitro-2-methylbenzotrifluoride. google.com
The final step in this sequence is the reduction of the nitro group to an amino group. This can be accomplished through catalytic hydrogenation, for example, using a palladium on charcoal catalyst in the presence of hydrogen gas. prepchem.com This reduction step converts 3-nitro-2-methylbenzotrifluoride into the desired 3-amino-2-methylbenzotrifluoride, often in high yield. prepchem.com An alternative approach involves the nitration of 3-methylbenzotrifluoride, which can produce a mixture of isomers, including the desired 2-nitro-3-methyl benzotrifluoride. google.comgoogle.com This specific isomer can then be separated and reduced to the corresponding aniline (B41778). google.com
| Starting Material | Reagents | Intermediate | Final Product |
| Benzotrifluoride | 1. Conc. HNO₃, Conc. H₂SO₄2. Trimethyl sulphoxonium halide3. H₂, Pd/C | 3-Nitrobenzotrifluoride, 3-Nitro-2-methylbenzotrifluoride | 3-Amino-2-methylbenzotrifluoride |
| 2-Methyl-3-nitrobenzoic acid | 1. SF₄2. Reduction | 3-Nitro-2-methylbenzotrifluoride | 3-Amino-2-methylbenzotrifluoride |
Catalytic Cyclization and Amination Protocols
An alternative synthetic route to 3-amino-2-methylbenzotrifluoride involves the use of N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide, where X can be hydrogen, chloro, bromo, iodo, or alkylthio. google.com This method begins with the condensation of a 3-amino-4-X-benzotrifluoride with dimethyl sulfoxide (B87167) in the presence of an activating agent. google.com The resulting N-(2-X-5-trifluoromethylphenyl)-S,S-dimethyl sulfimide (B8482401) is then heated, leading to the formation of 3-amino-4-X-2-methylthiomethylbenzotrifluoride. google.com Subsequent chemical reduction of this intermediate yields 3-amino-2-methylbenzotrifluoride. google.com For instance, 3-amino-4-chloro-2-methylthiomethylbenzotrifluoride can be reduced using Raney nickel in an ethanol (B145695) and potassium hydroxide (B78521) solution. google.com
Targeted Functionalization and Substitution Reactions
Once key intermediates like 3-amino-2-methylbenzotrifluoride are synthesized, they can undergo various functionalization and substitution reactions to create a diverse range of derivatives.
Chlorooxidation Mediated by Hypervalent Iodine Reagents for Related Oxindoles
Hypervalent iodine reagents are versatile and environmentally friendly oxidizing agents used in a variety of organic transformations. frontiersin.orgorganic-chemistry.orgnih.gov These reagents can mediate oxidative cyclization reactions, including the formation of heterocyclic structures. researchgate.net In reactions pertinent to the synthesis of related oxindole (B195798) structures, hypervalent iodine compounds can facilitate chlorooxidation. While direct chlorooxidation of this compound using these reagents is not explicitly detailed in the provided context, the general reactivity of hypervalent iodine reagents in oxidative functionalization suggests their potential utility in introducing chlorine and an oxygen-containing group to related molecular scaffolds. frontiersin.org
Aryl Cross-Coupling Methodologies for Related Biphenyls
Aryl cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures. nih.govacs.org Palladium-catalyzed cross-coupling reactions, in particular, have been extensively developed. nih.gov For instance, the Suzuki coupling, which pairs an organoboron compound with an organohalide, is a widely used method. In the context of benzotrifluoride derivatives, aryl bromides and triflates can be coupled to form biphenyls. nih.gov Multimetallic catalysis, employing both nickel and palladium catalysts, has been shown to effectively couple aryl bromides with aryl triflates. nih.gov This methodology demonstrates good functional group tolerance, allowing for the synthesis of a wide array of substituted biphenyls. nih.gov
Fluorination Processes for Benzotrifluoride Derivatives
The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties. brittonsfu.com Various methods exist for the fluorination of benzotrifluoride derivatives. organic-chemistry.org These include direct fluorination of C-H bonds using photocatalysis with reagents like N-fluorobenzenesulfonimide (NFSI). brittonsfu.comorganic-chemistry.org Another approach is the copper-catalyzed trifluoromethylation of aryl halides using reagents like TMSCF₃. nih.gov Furthermore, deoxyfluorination of phenolic derivatives using reagents like PhenoFluor offers a transition-metal-free alternative for the synthesis of aryl fluorides. umich.edu Electrochemical methods, such as anodic fluorination, have also been employed for the regioselective introduction of fluorine. beilstein-journals.org
| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type |
| C-H Fluorination | Photocatalyst (e.g., decatungstate), NFSI | Benzylic C-H bonds | Monofluorinated products |
| Trifluoromethylation | Copper catalyst, TMSCF₃ | Aryl iodides | Trifluoromethylated arenes |
| Deoxyfluorination | PhenoFluor, CsF | Phenols | Aryl fluorides |
| Anodic Fluorination | Et₄NF·4HF/CH₂Cl₂ | S-alkyl benzothioates | α-fluorinated products |
Optimization of Reaction Conditions and Process Chemistry in Research Synthesis
Nitration of Benzotrifluoride
The initial step involves the nitration of benzotrifluoride to yield 3-nitrobenzotrifluoride. The trifluoromethyl group is a meta-director, leading to the desired isomer. The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. Optimization of this step focuses on controlling the reaction temperature to prevent the formation of by-products. Research indicates that maintaining the temperature between 0°C and 40°C, and more preferably between 20°C and 30°C, is crucial for achieving high yields. chemimpex.com Following the addition of the nitrating agent, the reaction is typically allowed to proceed for an additional one to two hours at room temperature to ensure complete conversion. chemimpex.com One study reported a yield of 91% for 3-nitrobenzotrifluoride when the reaction mixture was poured onto ice-water after completion and extracted with dichloromethane. google.com
Industrial-scale considerations for similar nitration processes, such as that of 4-chlorobenzotrifluoride, highlight the exothermic nature of the reaction and the importance of robust thermal management to prevent runaway reactions. google.com Calorimetric studies are often employed to understand the reaction kinetics and thermal hazards, ensuring safe scale-up. google.com
Methylation of 3-Nitrobenzotrifluoride
The introduction of the methyl group at the 2-position of 3-nitrobenzotrifluoride is a critical step. One patented method describes the reaction of 3-nitrobenzotrifluoride with a trimethyl sulphoxonium halide, such as the chloride or iodide, in the presence of a suitable base like sodium hydride. chemimpex.com The optimization of this methylation reaction involves careful temperature control, with the reaction being carried out below 30°C, and ideally at around 20°C, under an inert atmosphere like nitrogen. chemimpex.com The choice of an aprotic solvent, such as dimethyl sulfoxide or tetrahydrofuran, is also a key parameter. chemimpex.com While specific yield data for this optimized step is proprietary, the patent emphasizes the importance of these conditions for successful methylation.
Reduction of 2-Methyl-3-nitrobenzotrifluoride (B1293631)
The reduction of the nitro group in 2-methyl-3-nitrobenzotrifluoride to an amino group yields 3-amino-2-methylbenzotrifluoride, another vital intermediate. Catalytic hydrogenation is the preferred method for this transformation. Research has shown that using a palladium on carbon (Pd/C) catalyst is effective.
In one detailed procedure, the hydrogenation was carried out in methanol (B129727) under a nitrogen atmosphere. google.com The optimization of this step involved warming the mixture to 40-45°C and then introducing hydrogen gas at atmospheric pressure. The reaction progress was monitored by thin-layer chromatography and was typically complete within 4-5 hours, affording a high yield of 92% after purification by steam distillation. google.com
The following table summarizes the optimized conditions for the catalytic hydrogenation of 2-methyl-3-nitrobenzotrifluoride:
| Parameter | Optimized Condition | Yield (%) | Reference |
| Catalyst | 10% Palladium on Charcoal | 92 | google.com |
| Solvent | Methanol | 92 | google.com |
| Temperature | 40-45°C | 92 | google.com |
| Pressure | Atmospheric | 92 | google.com |
| Reaction Time | 4-5 hours | 92 | google.com |
Sandmeyer Reaction for the Synthesis of this compound
The final step in the synthesis is the conversion of the amino group of 3-amino-2-methylbenzotrifluoride to a chlorine atom. This is typically achieved through a Sandmeyer reaction, which involves the diazotization of the amine followed by reaction with a copper(I) chloride catalyst.
The optimization of Sandmeyer reactions is an active area of research, with a focus on improving yields and minimizing the use of hazardous reagents. researchgate.net For the diazotization step, which involves treating the amine with a nitrite (B80452) source (like sodium nitrite) in the presence of a strong acid (like hydrochloric acid), low temperatures (typically 0-5°C) are essential to ensure the stability of the diazonium salt intermediate.
Reaction Mechanisms and Chemical Reactivity of 3 Chloro 2 Methylbenzotrifluoride and Its Analogs
Mechanistic Investigations of Electrophilic Aromatic Substitution (EAS) in Substituted Benzotrifluorides
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The regioselectivity of EAS on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. In the case of 3-chloro-2-methylbenzotrifluoride, the directing effects of the chloro, methyl, and trifluoromethyl groups are crucial.
The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. vaia.commdpi.com This deactivates the aromatic ring towards electrophilic attack, making the reaction slower compared to benzene. youtube.com The deactivating nature arises from the inductive effect of the CF₃ group, which pulls electron density away from the ring. vaia.com Consequently, the CF₃ group is a meta-director. vaia.comyoutube.com This is because the deactivation is most pronounced at the ortho and para positions relative to the CF₃ group, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. youtube.com
In this compound, the interplay of these directing effects determines the outcome of EAS reactions. The strongly deactivating and meta-directing CF₃ group at position 1, the ortho, para-directing methyl group at position 2, and the ortho, para-directing chloro group at position 3 create a complex pattern of reactivity. The ultimate position of substitution will depend on the specific electrophile and reaction conditions, with the combined electronic and steric influences of all three substituents coming into play.
Nucleophilic Aromatic Substitution (SNAr) Pathways in Halogenated Aromatics
Aromatic rings, typically electron-rich, can undergo nucleophilic substitution, particularly when substituted with strong electron-withdrawing groups. This reaction, known as nucleophilic aromatic substitution (SₙAr), provides a pathway to replace a leaving group, such as a halide, with a nucleophile. wikipedia.orgbyjus.com The SₙAr mechanism is distinct from Sₙ1 and Sₙ2 reactions and proceeds via an addition-elimination pathway. wikipedia.orgbyjus.com
The presence of electron-withdrawing groups, especially those positioned ortho or para to the leaving group, is crucial for activating the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, often called a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comlibretexts.org Common activating groups include nitro (-NO₂), cyano (-CN), and acyl groups. wikipedia.org
In the context of this compound, the trifluoromethyl group acts as a strong electron-withdrawing group, which can facilitate SₙAr reactions. The rate of reaction is influenced by the electronegativity of the halogen leaving group, with the reaction rate generally increasing with increasing electronegativity. wikipedia.org However, the reaction is endergonic for fluorobenzene (B45895) due to the strong C-F bond. nih.gov For other halobenzenes, the reaction is exergonic. nih.gov
The efficiency of SₙAr reactions can be influenced by steric effects. nih.gov In this compound, the methyl group at the 2-position could sterically hinder the approach of a nucleophile to the chlorine at the 3-position. The reaction is most efficient for N-heteroaromatic compounds. nih.gov
Phototransposition Reactions in Methyl-Substituted Benzotrifluorides: Investigating Trifluoromethyl Group Migration
Phototransposition reactions represent a fascinating area of organic photochemistry where substituents on an aromatic ring rearrange their positions upon irradiation with light. Studies on methyl-substituted benzotrifluorides have provided significant insights into these processes.
Research has shown that irradiation of dimethylbenzotrifluoride isomers in acetonitrile (B52724) leads to efficient photoisomerization, converting them into other isomers. nih.govacs.orgacs.org These phototransposition reactions divide the isomers into two distinct triads. nih.govacs.org The first triad (B1167595) consists of 2,6-, 2,3-, and 3,4-dimethylbenzotrifluoride, while the second includes the 3,5-, 2,4-, and 2,5-isomers. nih.govacs.org
Crucially, experiments involving deuterated compounds have demonstrated that it is the trifluoromethyl-substituted carbon that migrates during these reactions. nih.govacs.org For instance, the irradiation of 2,6-dideuterio-4-methylbenzotrifluoride results in the formation of 5,6-dideuterio-3-methylbenzotrifluoride. nih.govacs.org This observation confirms the mobility of the carbon atom bearing the CF₃ group.
The mechanism of these phototranspositions is thought to involve the formation of benzvalene-like intermediates, a concept that emerged from early studies on the photochemistry of xylenes. acs.org The trifluoromethyl group, being electron-withdrawing, influences the reaction rates and photostationary state compositions. For example, methyl-substituted benzotrifluorides reach a photostationary state about ten times faster than 4-methylbenzonitrile. acs.org While both the cyano and trifluoromethyl groups are electron-withdrawing, the latter lacks the conjugative effect of the former, which likely contributes to the observed differences in reactivity. acs.org
Friedel-Crafts Alkylation and Carbocation Stability in Related Chlorinated Compounds
The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the attachment of alkyl or acyl groups to an aromatic ring. libretexts.orgwikipedia.org This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which assists in the generation of a carbocation electrophile from an alkyl halide. libretexts.orglibretexts.orgyoutube.com
However, the Friedel-Crafts alkylation has several limitations. It is not successful on aromatic rings that are substituted with strongly electron-withdrawing groups, such as a carbonyl or nitro group, which deactivate the ring. libretexts.orglibretexts.org The trifluoromethyl group in this compound is also a strong deactivator, which would significantly hinder a Friedel-Crafts reaction.
A critical aspect of the Friedel-Crafts alkylation is the potential for carbocation rearrangements to form a more stable carbocation. libretexts.org The stability of carbocations generally increases in the order: methyl < primary < secondary < tertiary. libretexts.orgmasterorganicchemistry.com Alkyl groups stabilize carbocations through an inductive effect, donating electron density to the positively charged carbon. libretexts.org Conversely, electron-withdrawing groups destabilize carbocations. libretexts.orgmasterorganicchemistry.comlibretexts.org
Benzylic carbocations, where the positive charge is on a carbon adjacent to an aromatic ring, are significantly stabilized by resonance, as the positive charge can be delocalized into the aromatic ring. libretexts.orglibretexts.org However, the presence of an electron-withdrawing group on the aromatic ring, such as a nitro group, can destabilize a benzylic carbocation. stackexchange.com In the context of this compound, the electron-withdrawing trifluoromethyl and chloro groups would destabilize any benzylic carbocation that might form, further complicating potential Friedel-Crafts reactions. The chlorine atom exhibits an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). stackexchange.com
Catalytic Reaction Mechanisms: Insights from C-H Borylation Studies on Aryl and Benzylic Systems
Transition metal-catalyzed C-H borylation has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into valuable C-B bonds. nih.gov Iridium-catalyzed reactions have been particularly prominent in this area. core.ac.uksigmaaldrich.com
The regioselectivity of iridium-catalyzed C-H borylation is often governed by steric factors, with the borylation typically occurring at the most accessible C-H bond. sigmaaldrich.commdpi.com However, directing groups on the substrate can be used to control the site of borylation, enabling ortho-, meta-, and para-selective functionalization. mdpi.comnih.govrsc.org For instance, N-bearing directing groups can assist in achieving ortho-borylation. mdpi.com
Iridium-catalyzed C-H borylation generally proceeds through a catalytic cycle involving an iridium-boryl complex as the active intermediate. nih.gov The mechanism can be influenced by the choice of ligand and substrate. In some cases, a tandem catalytic mechanism involving C-H borylation and dehydrocoupling has been observed. researchgate.net
Palladium catalysts have also been employed for the borylation of aryl halides. nih.gov These reactions can be performed at room temperature and are compatible with a wide range of functional groups. nih.gov Furthermore, visible-light-induced, transition-metal-free methods for the borylation of aryl chlorides have been developed, utilizing a super electron donor generated in situ. acs.org
The borylation of benzylic C-H bonds is also an important transformation. Cobalt catalysts have been shown to be effective for the selective borylation of benzylic C-H bonds, proceeding via a tandem catalysis mechanism. researchgate.net Additionally, iridium-catalyzed borylation of secondary benzylic C-H bonds can be achieved using a hydrosilyl directing group. nih.gov
Derivatization Chemistry and Analog Synthesis
Construction of Anilino Moieties via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C–N) bonds. rsc.org This reaction is particularly effective for coupling aryl halides, such as 3-chloro-2-methylbenzotrifluoride, with a wide variety of primary and secondary amines. rsc.orgrsc.org The transformation is prized for its functional group tolerance and its ability to proceed under relatively mild conditions, replacing harsher classical methods. rsc.org
The reaction involves an oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the desired N-aryl product, 2-methyl-3-(trifluoromethyl)aniline (B1301044), and regenerate the catalyst. acs.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with sterically hindered and electron-rich ligands often providing the best results for challenging substrates like aryl chlorides. rsc.orgopenalex.org The resulting product, 2-methyl-3-(trifluoromethyl)aniline, is a valuable intermediate in its own right, serving as a precursor for pharmaceuticals and other complex molecules. ganeshremedies.commedchemexpress.comsigmaaldrich.com
Table 1: Typical Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Component | Examples | Role in Reaction |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst precursor, forms the active Pd(0) species. acs.orgopenalex.org |
| Ligand | P(tBu)₃, BINAP, DPPF, Josiphos-type ligands | Stabilizes the palladium center, facilitates oxidative addition and reductive elimination. rsc.orgacs.org |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine, facilitates the formation of the palladium-amido complex. acs.orgresearchgate.net |
| Solvent | Toluene (B28343), Dioxane, o-Xylene | Solubilizes reactants and facilitates the reaction at appropriate temperatures. rsc.orgresearchgate.net |
| Amine Partner | Primary amines, secondary amines, ammonia (B1221849) equivalents | The nitrogen source for the C-N bond formation. rsc.org |
Introduction of Hydroxyl Groups via Oxidative Methodologies
Introducing a hydroxyl group onto the aromatic ring of this compound is typically achieved by targeting the carbon-chlorine bond. Palladium-catalyzed C–O cross-coupling reactions provide a modern and efficient route to form the corresponding phenol (B47542) derivative. These methods are analogous to the Buchwald-Hartwig amination but form carbon-oxygen bonds instead.
One common strategy involves the coupling of the aryl chloride with an alcohol, such as tert-butanol, in the presence of a palladium or nickel catalyst to form a protected tert-butyl aryl ether. acs.org This ether can then be easily deprotected under acidic conditions to reveal the free phenol. Another approach is the direct coupling of the aryl chloride with a phenol, which has been shown to be effective for a range of substrates. rsc.orgopenalex.org These reactions tolerate various functional groups and provide good to excellent yields of the desired aryl ethers. rsc.org
Table 2: Catalytic Systems for C-O Coupling of Aryl Chlorides
| Catalyst System | Reagents & Conditions | Product Type |
| Palladium/MOP-type Ligands | Aryl halide, phenol, K₃PO₄ or NaH, Toluene or o-Xylene | Diaryl ether. researchgate.net |
| Nickel/DPPF | Aryl halide, alcohol (e.g., t-BuOH), NaOt-Bu, Toluene | Alkyl aryl ether (phenol precursor). acs.org |
| Palladium/Various Ligands | Aryl halide, phenol, various bases (e.g., Cs₂CO₃), Toluene | Diaryl ether. rsc.org |
Synthesis of Carboxylic Acid Derivatives and Fluorine Probe Molecules
The methyl group of this compound offers another reactive handle for derivatization through oxidation. This benzylic position can be oxidized to a carboxylic acid group, yielding 3-chloro-2-(trifluoromethyl)benzoic acid. nbinno.com This transformation is commonly achieved using strong oxidizing agents. The resulting carboxylic acid is a versatile intermediate that can be converted into a variety of derivatives, such as acid chlorides, esters, and amides, through standard organic transformations. medchemexpress.com
For example, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into the corresponding acid chloride, a highly reactive species used for acylation reactions. medchemexpress.com Alternatively, reaction with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) yields an amide. medchemexpress.com Fluorinated benzoic acids and their derivatives are of interest as fluorine probe molecules due to the unique spectroscopic signatures imparted by the trifluoromethyl group, which can be useful in biochemical and material science studies.
Table 3: Methods for Synthesis and Derivatization of Benzoic Acids
| Transformation | Reagents | Product |
| Benzylic Oxidation | KMnO₄, H₂CrO₄, O₂/Co(OAc)₂ catalyst | Carboxylic Acid. acs.org |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Acid Chloride. medchemexpress.com |
| Ester Formation (Fischer) | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester. medchemexpress.com |
| Amide Formation | Amine, Coupling agent (e.g., DCC, HATU) | Amide. medchemexpress.com |
| N–CF₃ Amide Formation | Isothiocyanate, AgF, Pyridine | N-Trifluoromethyl Amide. acs.org |
Formation of Heterocyclic Scaffolds Utilizing this compound Precursors
The derivatives of this compound are excellent precursors for the construction of complex heterocyclic scaffolds, which form the core of many pharmaceuticals and functional materials. The aniline (B41778) and carboxylic acid derivatives are particularly useful in this regard.
For instance, 2-methyl-3-(trifluoromethyl)aniline can undergo condensation and cyclization reactions to form quinoline-based structures. acs.org A notable example is its use in the synthesis of Flunixin, an analgesic drug, which involves a reaction with 2-chloronicotinate. ganeshremedies.com Similarly, the carboxylic acid derivative, 3-chloro-2-methylbenzoic acid, can be utilized in cyclization reactions to produce other heterocyclic systems, such as quinazolinones, often promoted by Lewis acids. nbinno.comrsc.org The synthesis of trifluoromethyl-containing pyrazoles, benzodiazepines, and benzothiazepines from related fluorinated building blocks highlights the broad utility of these precursors in generating diverse heterocyclic libraries. researchgate.net
Table 4: Examples of Heterocyclic Scaffolds from Derivatives
| Precursor | Reaction Type | Heterocyclic Product |
| 2-Methyl-3-(trifluoromethyl)aniline | Base-mediated cyclization with ketimines | 2-Arylquinolines. acs.org |
| 2-Methyl-3-(trifluoromethyl)aniline | Reaction with 2-chloronicotinate | N-Arylpyridines (e.g., Flunixin). ganeshremedies.com |
| 3-Chloro-2-methylbenzoic acid | Lewis acid-promoted cyclization with anilines | Quinazolinones. rsc.org |
| Related CF₃-enones | Condensation with bidentate nucleophiles | Pyrazoles, Benzodiazepines. researchgate.net |
Exploration of Novel Trifluoromethyl-Containing Building Blocks for Advanced Materials Research
This compound and its derivatives represent a class of trifluoromethyl-containing building blocks that are crucial for advanced materials research. The trifluoromethyl group can enhance properties such as thermal stability, solubility in organic media, and electronic characteristics, making these compounds attractive for developing liquid crystals, polymers, and organic electronics.
The derivatization chemistry outlined previously provides access to a wide range of functionalized monomers and intermediates. For example, the synthesis of meta-hetarylanilines from related building blocks demonstrates a strategy for creating complex terphenyl-like structures that are of great interest for coordination chemistry and materials science. beilstein-journals.org The ability to systematically modify the core structure of this compound allows for the fine-tuning of molecular properties, paving the way for the rational design of novel materials with tailored functions.
Advanced Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-Chloro-2-methylbenzotrifluoride, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its molecular framework.
The ¹H NMR spectrum of this compound is anticipated to display characteristic signals for the aromatic protons and the methyl group. The aromatic region would likely show complex splitting patterns due to the protons on the substituted ring. The methyl protons would appear as a singlet, shifted downfield due to the influence of the aromatic ring and the adjacent trifluoromethyl group.
The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. The spectrum would show distinct signals for the methyl carbon, the trifluoromethyl carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents (Cl, CH₃, and CF₃), with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.20 - 7.60 | Multiplet |
| Methyl (CH₃) | ~2.4 | Singlet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-CF₃ | ~125 (quartet) |
| C-Cl | ~135 |
| C-CH₃ | ~130 |
| Aromatic CH | 125 - 132 |
| Methyl (CH₃) | ~20 |
| CF₃ | ~128 (quartet) |
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex proton and carbon signals, especially in substituted aromatic systems. chemicalbook.commiamioh.edu
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling relationships within the aromatic ring, helping to trace the connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning quaternary carbons and for confirming the substitution pattern by observing correlations from the methyl protons to the aromatic carbons, and from the aromatic protons to the trifluoromethyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space. For this compound, it could show a correlation between the methyl protons and the proton at the C6 position of the aromatic ring, confirming their spatial proximity.
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. researchgate.net For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the benzotrifluoride (B45747) moiety and would be influenced by the adjacent chloro and methyl substituents. Based on data from similar compounds, the chemical shift is predicted to be in the range of -60 to -65 ppm relative to CFCl₃. nih.gov
Spin-spin coupling constants (J-couplings) provide detailed information about the bonding and spatial relationships between nuclei.
¹H-¹H Couplings: The coupling constants between the aromatic protons would be characteristic of their relative positions. Ortho coupling (³JHH) is typically in the range of 7-10 Hz, meta coupling (⁴JHH) is smaller (2-3 Hz), and para coupling (⁵JHH) is often close to 0 Hz.
¹³C-¹⁹F Couplings: The trifluoromethyl group will exhibit strong one-bond coupling (¹JCF) with the attached carbon, typically around 270-280 Hz, resulting in a quartet in the ¹³C NMR spectrum. Longer-range couplings (²JCF, ³JCF) to other carbons in the ring would also be observable.
¹H-¹⁹F Couplings: Long-range couplings between the fluorine atoms and the aromatic protons, particularly the proton at the C6 position, may also be observed.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns.
For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of about one-third of the molecular ion peak will be observed, which is characteristic of compounds containing one chlorine atom.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₆ClF₃).
The fragmentation of this compound under EI conditions is likely to proceed through several key pathways:
Loss of a chlorine atom: [M - Cl]⁺
Loss of a trifluoromethyl radical: [M - CF₃]⁺
Loss of a methyl radical: [M - CH₃]⁺
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Predicted m/z |
| [C₈H₆ClF₃]⁺ (M⁺) | 194/196 |
| [C₈H₆F₃]⁺ | 159 |
| [C₇H₆Cl]⁺ | 125/127 |
| [C₈H₃F₃]⁺ | 179 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.
The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (methyl) | Stretching | 2850 - 3000 |
| C=C | Aromatic Ring Stretching | 1450 - 1600 |
| C-F (in CF₃) | Stretching | 1100 - 1350 (strong, broad) |
| C-Cl | Stretching | 600 - 800 |
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or hexane, would show absorption bands corresponding to the π → π* electronic transitions of the substituted benzene (B151609) ring. The presence of the chloro, methyl, and trifluoromethyl substituents would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.
Microwave Spectroscopy for Rotational Constants and Molecular Conformation
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By absorbing microwave radiation, molecules transition between quantized rotational states. The frequencies of these absorptions are unique to a molecule's principal moments of inertia, which are determined by its mass distribution and geometry. From the analysis of the rotational spectrum, highly accurate rotational constants (A, B, and C) can be derived. These constants are inversely proportional to the moments of inertia and provide the fundamental data required to determine the precise three-dimensional structure of the molecule, including bond lengths and angles.
Furthermore, for flexible molecules with internal rotors, such as the methyl group in this compound, microwave spectroscopy can reveal the barriers to internal rotation. This is observed as a splitting of the rotational lines. The magnitude of this splitting is related to the height of the energy barrier hindering the rotation of the methyl group relative to the rest of the molecule.
While a specific microwave spectrum for this compound has not been reported in the reviewed literature, the study of similar molecules demonstrates the power of this technique. For instance, the investigation of 3-chloro-2-fluorophenol (B1350553) involved measuring its microwave spectrum to determine its rotational and distortion constants, providing insight into its unique shape. nih.govfurman.edu Similarly, a study on 3,4-difluorophenol (B1294555) used microwave spectroscopy to obtain experimental rotational constants, which were then compared to theoretical values calculated using computational methods. nih.govfurman.edu
To illustrate the type of data obtained from such an analysis, the following table presents the rotational constants for benzophenone, a molecule also containing phenyl rings, which were determined using broadband microwave spectroscopy. mdpi.com
| Parameter | Value (MHz) |
| A | 1692.8892190(119) |
| B | 412.6446602(43) |
| C | 353.8745644(43) |
| Table 1: Experimentally determined rotational constants for Benzophenone. The numbers in parentheses represent the uncertainty in the last digits. This data is for illustrative purposes as specific data for this compound is not available. mdpi.com |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice.
By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated. From this map, the precise coordinates of each atom in the molecule can be determined, yielding highly accurate measurements of bond lengths, bond angles, and torsion angles. This provides an unambiguous picture of the molecule's conformation and how it packs within the crystal lattice. Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal structure can also be identified and characterized.
No published X-ray crystal structure for this compound could be located in the reviewed scientific literature. However, the crystal structures of related halogenated and trifluoromethyl-substituted benzene derivatives have been determined, offering insights into the types of solid-state structures that might be expected. For example, the crystal structure of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-methoxybenzamide has been characterized by X-ray diffraction, revealing details about its molecular conformation and intermolecular interactions. researchgate.net
To exemplify the detailed structural information provided by X-ray crystallography, the following table includes selected crystallographic data for 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.9626 (1) |
| b (Å) | 8.3518 (1) |
| c (Å) | 10.7127 (2) |
| α (°) | 92.758 (1) |
| β (°) | 95.509 (1) |
| γ (°) | 112.373 (1) |
| Volume (ų) | 652.97 (2) |
| Table 2: Illustrative crystallographic data for 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran. This data is for illustrative purposes as specific data for this compound is not available. nih.govresearchgate.net |
Computational and Theoretical Chemistry
Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the electronic structure of molecules. DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in determining the optimized molecular geometry of 3-Chloro-2-methylbenzotrifluoride. These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the method can elucidate the precise spatial arrangement of the chloro, methyl, and trifluoromethyl groups on the benzene (B151609) ring and the resulting steric and electronic effects on the aromatic system.
Table 1: Representative DFT-Calculated Molecular Properties (Illustrative for a Substituted Benzene)
| Property | Typical Method | Illustrative Value |
| Total Energy | B3LYP/6-31G(d) | (Value in Hartrees) |
| Dipole Moment | B3LYP/6-31G(d) | (Value in Debye) |
| C-Cl Bond Length | B3LYP/6-31G(d) | ~1.74 Å |
| C-CF3 Bond Length | B3LYP/6-31G(d) | ~1.50 Å |
Note: The values in this table are illustrative and based on general results for similar compounds. Specific calculations for this compound are required for precise data.
Ab Initio Methods for Conformational Analysis and Electronic Properties
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for detailed conformational analysis and the precise calculation of electronic properties. For a molecule like this compound, rotation around the C-C bond connecting the methyl group and the C-CF3 bond can lead to different conformers. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), can accurately map the potential energy surface associated with these rotations. rsc.org This analysis helps identify the most stable conformer(s) and the energy barriers between them.
Solvation Effects and Thermochemical Properties in Different Media
The properties and behavior of a molecule can be significantly influenced by its environment. Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used to simulate the effects of different solvents on this compound. github.iofaccts.defaccts.de These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energy.
By performing these calculations in various media (e.g., polar and non-polar solvents), it is possible to predict how the molecule's stability, conformation, and reactivity might change. acs.org Thermochemical properties, such as enthalpy, entropy, and Gibbs free energy, can also be calculated in different solvent environments, providing a more complete picture of the molecule's behavior under various conditions.
Analysis of Vibrational Frequencies and Comparison with Experimental Data
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of the normal modes of this compound. Each calculated frequency corresponds to a specific type of molecular motion, such as C-H stretching, C-C ring vibrations, or the characteristic vibrations of the C-Cl, C-CH3, and C-CF3 bonds.
While experimental IR and Raman spectra for this compound are not readily found in public databases, a comparison between theoretical and experimental spectra for related compounds like other halogenated toluenes has shown that calculated frequencies are often in good agreement with experimental values, typically with a small systematic overestimation that can be corrected using scaling factors. nist.gov Such a comparison is crucial for validating the accuracy of the computational model.
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 | (Not Available) |
| CH3 Symmetric Stretch | ~2870 | (Not Available) |
| C=C Aromatic Stretch | 1550 - 1600 | (Not Available) |
| C-F Stretch | 1100 - 1350 | (Not Available) |
| C-Cl Stretch | 600 - 800 | (Not Available) |
Note: This table is illustrative. Specific experimental data for this compound is needed for a direct comparison.
HOMO-LUMO Energy Analysis for Chemical Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).
Molecular Electrostatic Potential (MEP) Maps and Atomic Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are likely to be attacked by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.
For this compound, the MEP map would likely show a negative potential around the chlorine atom due to its lone pairs of electrons, and a strong positive potential around the fluorine atoms of the trifluoromethyl group due to their high electronegativity. researchgate.net The aromatic ring itself will have a complex potential distribution influenced by all three substituents.
Furthermore, calculating the Mulliken or Natural Bond Orbital (NBO) atomic charges provides a quantitative measure of the charge on each atom in the molecule. This data complements the MEP map by providing specific numerical values for the charge distribution, which can be used to understand the molecule's polarity and reactivity in greater detail. acs.org
Theoretical Investigations of Reaction Pathways and Selectivity (e.g., Cycloaddition, C-H Borylation)
Computational chemistry is extensively used to study the mechanisms and selectivity of chemical reactions. For this compound, theoretical methods can be employed to investigate its reactivity in processes like cycloaddition and C-H borylation.
In a potential cycloaddition reaction, DFT calculations can be used to model the transition states and intermediates to determine the activation energies and reaction pathways for different possible products. This allows for the prediction of the most likely regio- and stereochemical outcomes of the reaction. nih.govmdpi.com
Similarly, for C-H borylation, a synthetically important reaction for creating new C-B bonds, computational studies can elucidate the mechanism and the factors governing regioselectivity. rsc.org For this compound, theoretical calculations could predict which of the aromatic C-H bonds or the methyl C-H bonds would be most susceptible to borylation under specific catalytic conditions. These studies are invaluable for designing and optimizing synthetic routes.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer in this compound
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies performing Natural Bond Orbital (NBO) analysis on this compound. Therefore, detailed research findings, including specific data tables on stabilization energies, donor-acceptor interactions, and intramolecular charge transfer for this particular compound, are not available.
NBO analysis is a powerful computational method used to study the electronic structure of molecules, providing insights into Lewis-type (bonding and lone pair) and non-Lewis-type (antibonding and Rydberg) orbital interactions. This analysis quantifies the delocalization of electron density from filled donor orbitals to empty acceptor orbitals, which is crucial for understanding molecular stability, hyperconjugative effects, and intramolecular charge transfer (ICT).
For a molecule like this compound, an NBO analysis would be expected to reveal several key intramolecular interactions:
Hyperconjugative interactions involving the methyl group: Electron donation from the σ(C-H) bonds of the methyl group to adjacent empty orbitals, such as the π* orbitals of the benzene ring or the σ* orbitals of the C-C or C-Cl bonds. These interactions contribute to the stabilization of the molecule.
Interactions involving the trifluoromethyl group: The strongly electron-withdrawing CF₃ group would significantly influence the electronic distribution. NBO analysis could quantify the electron withdrawal from the benzene ring through σ and π channels. Interactions between the lone pairs of the fluorine atoms and other orbitals could also be detailed.
Effects of the chloro substituent: The chlorine atom, being an electronegative and lone-pair-donating group, would exhibit both inductive electron withdrawal and resonance electron donation. NBO analysis would quantify the stabilization energies associated with the delocalization of chlorine's lone pair electrons (n_Cl) into the π* orbitals of the aromatic ring.
Intramolecular Charge Transfer (ICT): The interplay of the electron-donating methyl group and the electron-withdrawing chloro and trifluoromethyl groups would create significant intramolecular charge transfer pathways. NBO analysis would identify the primary donor and acceptor orbitals involved in this charge transfer and quantify the amount of charge transferred.
While specific data for this compound is unavailable, studies on substituted benzotrifluorides and similar aromatic compounds generally show that substituents significantly influence the stability and reactivity of the benzene ring through these types of electronic interactions. For instance, studies on substituted benzyl (B1604629) fluorides have demonstrated that electron-donating groups tend to stabilize the molecule, a trend that can be quantified using stabilization energies derived from NBO analysis.
Without a dedicated computational study on this compound, any discussion of its specific NBO analysis remains speculative. The generation of detailed data tables for stabilization energies and charge transfer would require performing new quantum chemical calculations on this molecule.
Applications of 3 Chloro 2 Methylbenzotrifluoride As a Research Intermediate
Precursor in Advanced Agrochemical Research and Development
3-Chloro-2-methylbenzotrifluoride and its derivatives are significant starting materials in the creation of modern agrochemicals. The trifluoromethyl group, in particular, is a key feature in many active ingredients, enhancing the efficacy of the final product. bohrium.com
One of the primary applications of related chlorinated and methylated aromatic compounds is in the synthesis of potent insecticides. For instance, the synthesis of chlorantraniliprole (B1668704), a widely used insecticide, involves intermediates that share structural similarities. The production of chlorantraniliprole relies on key intermediates like 2-amino-5-chloro-3-methylbenzoic acid and 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid. unifiedpatents.comnih.govwipo.int Various synthetic routes have been developed to optimize the production of chlorantraniliprole, highlighting the importance of appropriately substituted benzene (B151609) rings in its core structure. patsnap.comgoogle.com
The development of new herbicides also utilizes fluorinated and chlorinated benzene derivatives. For example, 3-chloro-4-fluorobenzotrifluoride (B1360330) is a known intermediate for both agricultural chemicals and functional materials. google.comgoogle.com The synthesis of such compounds often involves the chlorination of a benzotrifluoride (B45747) precursor. google.com Similarly, 3-chloro-2-methylaniline (B42847) is a crucial intermediate for the herbicide quinclorac. google.com
The table below illustrates some agrochemicals and their key intermediates, which are structurally related to this compound.
| Agrochemical | Key Intermediate(s) |
| Chlorantraniliprole | 2-amino-5-chloro-3-methylbenzoic acid, 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid |
| Quinclorac | 3-chloro-2-methylaniline |
Building Block in Pharmaceutical Precursor Synthesis (excluding clinical/pharmacological data)
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a critical strategy in modern drug design. hovione.com This group can significantly alter a compound's properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable addition in the development of new pharmaceutical agents. hovione.commdpi.com this compound serves as a building block in the synthesis of more complex molecules intended for pharmaceutical research.
The trifluoromethyl group is a common feature in many FDA-approved drugs. scilit.commdpi.com Its presence can enhance the therapeutic properties of a molecule. bohrium.commdpi.com For instance, trifluoromethylated compounds are used in the synthesis of various drugs, including those targeting a range of diseases. hovione.comnbinno.com The synthesis of many of these complex molecules often starts from simpler, fluorinated building blocks. sigmaaldrich.com
While direct synthesis pathways from this compound to specific, named pharmaceutical precursors are not extensively detailed in the provided results, the utility of closely related structures is evident. For example, 3-chlorobenzotrifluoride (B146439) is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals. nbinno.com The synthesis of complex pharmaceutical ingredients often involves multiple steps, starting with foundational molecules like substituted benzotrifluorides.
The table below lists some related building blocks and their roles in the synthesis of pharmaceutical precursors.
| Building Block | Application in Pharmaceutical Synthesis |
| 3-Chlorobenzotrifluoride | Intermediate for various organic compounds, including pharmaceuticals. nbinno.com |
| 3-Chloro-2-nitrobenzotrifluoride (B1370210) | A versatile building block in organic synthesis for pharmaceutical intermediates. |
| Trifluoromethylated Pyridines | Key structural motif in active pharmaceutical ingredients. nih.gov |
Role in the Synthesis of Specialty Chemicals and Dyes
Substituted benzotrifluorides, including this compound, are valuable intermediates in the production of specialty chemicals and dyes. The presence of the trifluoromethyl group can impart desirable properties such as stability and color fastness to the final products.
3-Chlorobenzotrifluoride, a related compound, is explicitly mentioned as an intermediate in the production of dyes. nbinno.com The synthesis of certain dyes utilizes chlorinated toluene (B28343) derivatives. For instance, 3-chloro-2-methylaniline, which can be synthesized from 6-chloro-2-nitrotoluene, is a known precursor for dyestuff DB-50. google.com
The versatility of these building blocks allows for the creation of a wide array of specialty chemicals. For example, 3-chloro-2-nitrobenzotrifluoride is a key intermediate in the synthesis of many fine chemicals, including dyes and materials with unique properties. boulingchem.com
Development of Ligands for Metal-Organic Frameworks (MOFs) using Related Building Blocks
Metal-Organic Frameworks (MOFs) are porous crystalline materials with a wide range of applications, including gas storage and separation. The properties of MOFs are determined by the metal clusters and the organic linkers used in their synthesis. rsc.org Fluorinated organic linkers are of particular interest because they can enhance the stability and hydrophobicity of the resulting MOFs. alfa-chemistry.commdpi.com
While there is no direct evidence of this compound being used as a ligand for MOF synthesis, the use of structurally related fluorinated building blocks is well-documented. ambeed.com For instance, ligands such as 2,5-bis(trifluoromethyl)terephthalic acid have been used to create highly fluorinated and hydrophobic MOFs. mdpi.com The introduction of trifluoromethyl groups into the organic linkers can significantly alter the physicochemical properties of the MOF's internal pore surfaces. alfa-chemistry.com
The development of new MOFs often involves the design and synthesis of novel organic ligands. nih.gov A variety of functional groups can be incorporated into these ligands to tune the properties of the final MOF. nih.govstrem.com The use of fluorinated building blocks, including those with trifluoromethyl groups, is a key strategy in the design of advanced MOFs with tailored functionalities. rsc.orgambeed.com
The table below showcases examples of fluorinated ligands used in MOF synthesis.
| Fluorinated Ligand | Resulting MOF Properties |
| 2,5-bis(trifluoromethyl)terephthalic acid | Highly fluorinated, hydrophobic MOFs. mdpi.com |
| 2'-bis(trifluoromethyl)-4,4'-biphenyldicarboxylate | Used in the synthesis of novel MOF structures. rsc.org |
Contribution to Fluorinated Compound Libraries for Drug Discovery Research
Fluorinated compounds are of immense importance in drug discovery. researchgate.net The inclusion of fluorine or a trifluoromethyl group can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile. bohrium.commdpi.com Consequently, the creation of libraries of diverse fluorinated compounds is a crucial strategy for identifying new lead compounds in drug development. sigmaaldrich.com
This compound and other similar fluorinated building blocks are essential starting materials for generating these compound libraries. sigmaaldrich.com Medicinal chemists utilize these building blocks to synthesize a wide array of novel molecules with varying substitutions and arrangements. hovione.com These libraries are then screened for potential biological activity against various therapeutic targets.
The trifluoromethyl group is one of the most frequently used lipophilic substituents in drug design. mdpi.com It is estimated that a significant percentage of currently approved drugs contain at least one fluorine atom. researchgate.net The availability of a diverse range of fluorinated building blocks, including substituted benzotrifluorides, is therefore critical for the continued success of drug discovery programs. hovione.comscilit.com
Environmental Chemistry of Halogenated Benzotrifluorides
Degradation Pathways and Mechanisms
The environmental degradation of 3-chloro-2-methylbenzotrifluoride is anticipated to proceed through microbial action, primarily by bacteria found in soil and sediment. The presence of chlorine, a methyl group, and a trifluoromethyl group on the benzene (B151609) ring presents a complex substrate for microbial enzymes. The initial attack is likely catalyzed by dioxygenase enzymes, which incorporate molecular oxygen into the aromatic ring.
Microbial Degradation and the Role of Dioxygenases:
Microorganisms, particularly bacteria from genera such as Pseudomonas, are well-known for their ability to degrade a wide variety of aromatic compounds. nih.gov The degradation of halogenated aromatics is a multi-step process, often initiated by dioxygenase enzymes that hydroxylate the aromatic ring. csu.edu.aukpu.ca For substituted benzoates, which are structurally related to benzotrifluorides, enzymes like toluate dioxygenase and benzoate (B1203000) dioxygenase catalyze the initial dihydroxylation. nih.gov These enzymes exhibit varying substrate specificities; for instance, toluate dioxygenase from Pseudomonas putida mt-2 can act on a range of substituted benzoates, including those with chloro and methyl groups. nih.gov
The degradation of chloroaromatic compounds often proceeds via the formation of chlorocatechols. nih.gov Similarly, methylated aromatics are converted to methylcatechols. researchgate.net Therefore, a plausible initial step in the degradation of this compound is its conversion to a substituted catechol, likely 3-chloro-2-methylcatechol.
Meta-Cleavage Pathway:
Once a catechol intermediate is formed, the aromatic ring is cleaved by other dioxygenases. There are two primary pathways for this cleavage: the ortho-cleavage pathway and the meta-cleavage pathway. researchgate.netresearchgate.net The meta-cleavage pathway is common for the degradation of substituted catechols. nih.govresearchgate.net In this pathway, catechol 2,3-dioxygenases cleave the bond adjacent to the two hydroxyl groups. nih.gov For 3-substituted catechols, this can sometimes lead to the formation of reactive acylhalides that can inactivate the cleavage enzyme. nih.gov However, some bacteria have evolved enzymes resistant to this inactivation. nih.gov Given the substitution pattern of the likely catechol intermediate from this compound, the meta-cleavage pathway is a probable route for ring fission.
The trifluoromethyl (-CF3) group is known for its high stability and can significantly influence the biodegradability of a compound. acs.org While the C-F bond is the strongest single bond in organic chemistry, microbial defluorination of trifluoromethylated aromatics has been reported. rsc.org This process often occurs after initial enzymatic transformations of the molecule. acs.org
Transformation Products and Fate in Environmental Matrices
The degradation of this compound would result in a series of transformation products, the nature of which depends on the specific enzymatic reactions involved. The ultimate fate of these products in environmental matrices like soil and water is determined by their chemical properties and further biodegradability.
Anticipated Transformation Products:
Based on the probable degradation pathway described above, the following transformation products can be hypothesized:
3-Chloro-2-methylcatechol: The initial product of dioxygenase activity.
Ring-cleavage products: Subsequent to the meta-cleavage of the catechol, a variety of aliphatic acids and semialdehydes would be formed.
Dehalogenated and Demethylated Intermediates: At some stage in the pathway, the chlorine atom and the methyl group would be removed, likely through the action of specific dehalogenases and monooxygenases.
Trifluoroacetic acid: The trifluoromethyl group is often mineralized to trifluoroacetic acid, a persistent and mobile compound in the environment.
Fate in Soil and Water:
The fate of this compound and its transformation products in soil will be influenced by factors such as soil type, organic matter content, pH, and microbial activity. Compounds with low water solubility and high octanol-water partition coefficients tend to adsorb to soil organic matter, reducing their mobility but potentially increasing their persistence.
In aqueous environments, processes such as volatilization, photolysis, and biodegradation will determine the compound's fate. The persistence of related compounds like the herbicide trifluralin, which also contains a trifluoromethyl group, is influenced by temperature and moisture, which in turn affect microbial activity. csu.edu.auacs.orgresearchgate.netnih.gov
Future Research Directions and Emerging Methodologies
Chemo- and Regioselective Functionalization Strategies
The trifluoromethyl (-CF₃), chloro (-Cl), and methyl (-CH₃) groups on the benzene (B151609) ring of 3-Chloro-2-methylbenzotrifluoride exert distinct electronic and steric effects, making the selective functionalization of the remaining C-H bonds a significant chemical challenge. The strongly electron-withdrawing -CF₃ group deactivates the ring towards electrophilic aromatic substitution and directs incoming groups to the meta position (position 5). However, the activating, ortho-para directing methyl group and the deactivating, ortho-para directing chloro group create a complex reactivity landscape.
Future research will focus heavily on catalyst and substrate-directed approaches to overcome these inherent selectivity issues.
Catalytic C-H Functionalization: A major frontier is the development of transition-metal-catalyzed C-H activation reactions. Photoredox catalysis, for instance, has emerged as a powerful tool for the direct trifluoromethylation of arenes and heteroarenes. acs.orgnih.gov Strategies using visible light photoexcitation of cobalt-CF₃ complexes or ruthenium-based photocatalysts can generate trifluoromethyl radicals that add to aromatic systems. nih.govnih.gov Adapting these methods for the further functionalization of the already substituted this compound core could enable the introduction of new groups at specific positions, guided by a suitable directing group transiently installed on the substrate.
Organocatalytic Annulation: Organocatalytic methods, such as Michael-initiated or Rauhut-Currier-initiated annulations, offer highly chemo- and regioselective pathways to construct complex polyfunctionalized trifluoromethylarenes. rsc.org Research into designing trisubstituted CF₃-alkenes derived from this compound could allow for substrate-directed benzannulation reactions, rapidly assembling new, highly functionalized aromatic cores. rsc.org
Boron-Mediated Functionalization: An emerging strategy involves the use of boron-mediated regioselective C-H functionalization. This method can proceed via an aryl BF₂ complex, enabling the introduction of various functional groups—including halogens (chloro, bromo, iodo) and amines—in a highly regioselective manner. nih.gov Applying this to this compound could provide a predictable route to novel derivatives by exploiting the directing effects of the existing substituents to form a specific aryl boron intermediate.
A comparative table of potential functionalization strategies is presented below.
| Strategy | Catalyst/Reagent Type | Potential Advantages | Key Challenge for this compound |
| Photoredox Catalysis | Ruthenium (Ru) or Cobalt (Co) complexes | Mild reaction conditions, high functional group tolerance. acs.orgnih.gov | Overcoming the combined electronic effects of -CF₃, -Cl, and -CH₃ groups to achieve high regioselectivity. |
| Organocatalytic Annulation | Phosphines, Amines | Metal-free, highly selective for constructing fused ring systems. rsc.org | Requires synthesis of a suitable reactive precursor derived from this compound. |
| Boron-Mediation | Boron tribromide (BBr₃) | High regioselectivity, broad scope of installable functional groups. nih.gov | Controlling the initial C-H borylation step at the desired position on the complex starting molecule. |
Sustainable Synthesis Approaches
The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals. rsc.org Future production of this compound and its derivatives will prioritize sustainability by minimizing waste, reducing energy consumption, and utilizing environmentally benign materials. jddhs.com
Catalytic and Solvent-Free Reactions: Moving away from stoichiometric reagents towards catalytic systems is paramount. For instance, the synthesis of related compounds often involves nitration followed by reduction or substitution. google.comepo.org Developing catalytic hydrogenation methods with recoverable catalysts like Palladium on alumina (B75360) (Pd/Al₂O₃) can significantly improve the sustainability of reduction steps. researchgate.net Furthermore, exploring solvent-free reaction conditions, where reagents are mixed directly, can drastically reduce waste and simplify purification processes. jddhs.com
Biocatalysis: The use of enzymes or whole microorganisms represents a highly selective and eco-friendly approach. jddhs.com While challenging for highly halogenated, non-natural substrates, future research could explore the directed evolution of enzymes (e.g., cytochrome P450s) to perform specific oxidative or reductive transformations on the benzotrifluoride (B45747) scaffold under mild, aqueous conditions. This aligns with the green chemistry goal of reducing reliance on hazardous reagents. jddhs.com
Renewable Feedstocks: A long-term goal is to move away from petroleum-based starting materials. Research into bio-based feedstocks, derived from plant or microbial sources, could eventually provide sustainable pathways to aromatic building blocks, although this remains a significant and complex challenge for trifluoromethylated compounds. jddhs.com
Advanced Computational Modeling for Predictability
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting and understanding chemical reactivity, thereby reducing the need for extensive trial-and-error experimentation. youtube.com
Predicting Regioselectivity: For this compound, DFT calculations can model transition states and map out electronic landscapes. By calculating parameters like electrostatic potential maps, researchers can predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net This is crucial for designing selective functionalization reactions, for example, by predicting the activation energy barriers for substitution at different positions on the aromatic ring.
Understanding Molecular Properties: DFT can be used to calculate a wide range of molecular properties. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides deep insights into the chemical reactivity and stability of a molecule and its derivatives. nih.govnih.gov The energy gap between the HOMO and LUMO can indicate the molecule's potential for use in electronic materials. researchgate.net
Mechanism Elucidation: Computational studies can help elucidate complex reaction mechanisms. For photoredox catalytic cycles, for instance, time-dependent DFT (TD-DFT) can model the electronic transitions and bond-homolysis events that are central to the generation of reactive radical intermediates. nih.gov This understanding is key to optimizing catalysts and reaction conditions for higher efficiency and selectivity.
The table below summarizes key parameters from DFT studies that are relevant for predicting the reactivity of substituted arenes.
| DFT-Calculated Parameter | Information Provided | Relevance to this compound |
| Electrostatic Potential Map | Shows electron-rich and electron-deficient regions of a molecule. | Predicts sites for electrophilic attack (e.g., nitration, halogenation). |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability; relates to electronic properties. nih.govresearchgate.net | Helps in designing derivatives for materials science applications and predicting reaction pathways. |
| Activation Energy Barriers | The energy required to reach the transition state of a reaction. | Allows for comparison of different potential reaction pathways to predict the major product (regioselectivity). |
| NMR Chemical Shifts | Predicts the 1H and 13C NMR spectra of a proposed structure. researchgate.net | Aids in the structural confirmation of newly synthesized derivatives. |
Novel Applications in Materials Science and Interdisciplinary Research
While derivatives of substituted benzotrifluorides are established intermediates for agrochemicals and pharmaceuticals, significant potential exists in advanced materials. researchgate.netchemicalbook.com The unique properties imparted by the trifluoromethyl group—such as high thermal stability, chemical resistance, and altered electronic characteristics—make these compounds attractive for next-generation applications.
Fluorinated Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, low dielectric constants, and high hydrophobicity. Such polymers could find use in specialty coatings, high-performance electronics, and membranes for separation processes.
Liquid Crystals: The rigidity and polarity of the aromatic core, combined with the steric bulk of the substituents, suggest that derivatives of this compound could be investigated as components of liquid crystal mixtures. The trifluoromethyl group is known to influence mesophase behavior and is a common feature in modern liquid crystal displays.
Functional Dyes and Sensors: The benzotrifluoride scaffold can be functionalized with chromophoric and auxochromic groups to create novel dyes. Interdisciplinary research could explore the development of chemosensors, where the electronic properties of the fluorinated ring system are modulated by the binding of an analyte, leading to a detectable change in fluorescence or color.
Intermediates for Complex Synthesis: As a multifunctional building block, this compound can serve as a starting point for the synthesis of more complex, polycyclic aromatic systems. Its derivatives are valuable in synthesizing quinoline-based compounds and other heterocyclic structures of medicinal interest. google.comresearchgate.net
The exploration of these future directions will ensure that this compound transitions from a conventional intermediate to a key component in the development of advanced, high-value chemical products.
Q & A
What are the established synthetic routes for 3-Chloro-2-methylbenzotrifluoride, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves halogenation and alkylation steps. For example:
- Step 1: Methylation of 3-chlorobenzotrifluoride via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
- Step 2: Chlorination at the ortho position using Cl₂ or SO₂Cl₂ under controlled temperature (40–60°C).
Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. chloroform), stoichiometry (excess methylating agent), and reaction time. Monitor intermediates via TLC or GC-MS .
How can researchers purify this compound to achieve >95% purity?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures (melting point guidance from analogous compounds: 71–74°C) .
- Distillation: Fractional distillation under reduced pressure (boiling point estimated via group contribution methods).
- Column Chromatography: Employ silica gel with hexane/ethyl acetate (8:2) for polar impurities. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
What spectroscopic techniques are most effective for characterizing structural isomers of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent positions (e.g., methyl at δ 2.3–2.5 ppm; trifluoromethyl as a singlet in ¹⁹F NMR).
- Mass Spectrometry (EI-MS): Confirm molecular ion [M⁺] at m/z 212 (calculated) and fragmentation patterns (e.g., loss of Cl or CF₃ groups) .
- IR Spectroscopy: Detect C-F stretches (~1100–1200 cm⁻¹) and C-Cl (~550–600 cm⁻¹) .
How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitutions?
Methodological Answer:
The trifluoromethyl group is strongly electron-withdrawing (-I effect), directing electrophiles to meta/para positions. Chlorine (-I, +M) and methyl (+I) groups further modulate reactivity. For nitration, expect regioselectivity at positions 4 or 5. Computational modeling (DFT) can predict sites; validate experimentally via product isomer ratios .
What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Storage: Inert atmosphere (argon), sealed containers, and temperature control (<25°C) to prevent decomposition.
- Incompatibilities: Avoid oxidizers (e.g., peroxides, nitrates) due to risk of violent reactions.
- Waste Disposal: Neutralize with alkaline solutions (e.g., 10% NaOH) before transferring to halogenated waste streams .
How should researchers resolve contradictions in reported reaction yields for derivatives of this compound?
Methodological Answer:
- Reproducibility Checks: Standardize solvents, catalysts, and temperature across labs.
- Byproduct Analysis: Use LC-MS to identify side products (e.g., dihalogenated species).
- Data Validation: Cross-reference with computational kinetics (e.g., Arrhenius plots for competing pathways) .
What methodologies assess the environmental persistence of this compound?
Methodological Answer:
- Biodegradation Assays: OECD 301F test (measure CO₂ evolution over 28 days).
- Hydrolysis Studies: Monitor degradation at pH 4–9 (HPLC quantification).
- QSAR Modeling: Predict bioaccumulation using logP (estimated ~3.1) and molecular volume .
How can researchers troubleshoot unexpected impurities in synthesized this compound?
Methodological Answer:
- GC-MS Profiling: Compare retention times with standards (e.g., di-methylated byproducts).
- Elemental Analysis: Verify Cl/F ratios (theoretical: Cl=16.7%, F=26.8%).
- Reaction Quenching: Add inhibitors (e.g., hydroquinone) to halt radical side reactions .
What stability tests are recommended for this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Differential Scanning Calorimetry (DSC) to detect exothermic decomposition (>150°C).
- Light Sensitivity: UV-Vis spectroscopy pre/post UV exposure (λ=254 nm).
- Humidity Tests: Karl Fischer titration to monitor moisture uptake .
How is this compound utilized as an intermediate in organofluorine chemistry?
Methodological Answer:
- Suzuki Coupling: React with aryl boronic acids (Pd(PPh₃)₄ catalyst) to form biaryl fluorinated compounds.
- Nucleophilic Substitution: Replace chlorine with amines (e.g., piperidine in DMF at 80°C).
- Grignard Reactions: Add alkyl chains to the trifluoromethyl-bearing ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
